o-Methyl-N,N'-diisopropylisourea

amino acid methylation betaine synthesis alkylation yield

Researchers requiring methylation under strict EHS protocols: replace toxic methyl iodide or dimethyl sulfate. o-Methyl-N,N'-diisopropylisourea delivers the methyl group directly to carboxylates or amines, yielding 68-85% for amino acid methylations. It avoids anhydrous solvents and hazardous waste profiles. - GHS: Flammable liquid only (H226), no acute toxicity or carcinogenicity classification. - Liquid state compatible with automated dispensing; byproduct N,N'-diisopropylurea partitions into aqueous phase for straightforward purification. - Polymer-supported variant offers >98% crude purity in 3-5 minutes under microwave, enabling high-throughput SAR library synthesis without chromatography.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 54648-79-2
Cat. No. B1362641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Methyl-N,N'-diisopropylisourea
CAS54648-79-2
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=NC(C)C)OC
InChIInChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10)
InChIKeyPUVRRPLSJKDMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Methyl-N,N'-diisopropylisourea Technical Specifications & Procurement


o-Methyl-N,N'-diisopropylisourea (CAS 54648-79-2), also known as methyl N,N'-diisopropylcarbamimidate or N,N'-diisopropyl-O-methylisourea, is an O-alkyl isourea derivative with molecular formula C₈H₁₈N₂O and molecular weight 158.24 g/mol [1]. It exists as a colorless oily liquid with a density of 0.872 g/mL at 20 °C and a boiling point of 50-52 °C at 10 mmHg . The compound functions as a versatile alkylating reagent in organic synthesis, particularly for esterification, methylation of amino acids and amines, and preparation of amidines . Its key structural feature—the O-methyl group positioned on the isourea core with diisopropyl substituents on the nitrogens—enables distinct reactivity profiles compared to alternative carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide), from which it is synthesized .

Why Alternative Reagents Cannot Be Substituted


Attempting to substitute o-methyl-N,N'-diisopropylisourea with its synthetic precursor DIC (N,N'-diisopropylcarbodiimide) or with other O-alkyl isoureas introduces measurable differences in reaction outcomes. While DIC activates carboxylic acids via O-acylisourea intermediates for amide bond formation [1], o-methyl-N,N'-diisopropylisourea functions as a discrete O-methylating agent that delivers the methyl group directly to carboxylate or amino nucleophiles without requiring an external alcohol component [2]. Unlike DIC-mediated esterifications that demand the presence of alcohol and can proceed with racemization risk, the isourea approach enables stereochemical inversion control when chiral alcohols are employed . Furthermore, o-methyl-N,N'-diisopropylisourea offers a safer alternative to traditional methylating agents such as methyl iodide, diazomethane, and dimethyl sulfate—all classified as toxic and/or carcinogenic [3]. The diisopropyl substitution pattern also differentiates this compound from O-methyl-N,N'-dicyclohexylisourea analogs, which generate solid urea byproducts that complicate purification relative to the liquid isourea-derived N,N'-diisopropylurea .

Quantified Performance vs. Comparators


Amino Acid Methylation Yield Comparison

The methylation of amino acids using o-methyl-N,N'-diisopropylisourea proceeds through direct alkylation without requiring an external base or catalyst, distinguishing it from traditional methylating agents. In comparative studies, the reaction of o-methyl-N,N'-diisopropylisourea with glycine in aqueous methanol yields methylated betaine products in isolated yields ranging from 68% to 85% depending on reaction conditions [1]. This performance contrasts with dimethyl sulfate-mediated methylations, which typically require strongly basic conditions (pH > 10) and generate stoichiometric sulfate waste streams. The isourea reagent enables methylation under mild conditions (room temperature, aqueous/organic biphasic system) with the urea byproduct easily removed via aqueous workup [2].

amino acid methylation betaine synthesis alkylation yield

Polymer-Supported O-Methylation Purity

Polymer-supported O-methylisourea, derived from o-methyl-N,N'-diisopropylisourea scaffold, achieves carboxylic acid O-methylation with crude product purity exceeding 98% without chromatographic purification [1]. This performance metric represents a substantial purification advantage over conventional solution-phase methylations. Under microwave irradiation conditions (50-100 W, 3-5 minutes), the supported reagent delivers quantitative methyl ester formation across diverse carboxylic acid substrates (aromatic, aliphatic, α,β-unsaturated) [2]. In contrast, DIC-mediated esterification requires the presence of free alcohol nucleophile and DMAP catalysis, with reported yields varying widely (40-95%) depending on steric hindrance and competitive urea byproduct formation .

carboxylic acid esterification O-methylation solid-phase synthesis

Microwave-Assisted Reaction Rate Acceleration

Comparative kinetic studies demonstrate that O-alkylation of carboxylic acids using O-alkylisoureas (including the methyl, benzyl, and allyl variants) under microwave irradiation achieves complete conversion in 3-5 minutes, whereas conventional thermal heating requires 2-6 hours for equivalent conversion [1]. This 40- to 120-fold rate acceleration is maintained across all three O-alkylisourea variants tested (O-methyl, O-benzyl, O-allyl), demonstrating that the isourea scaffold is fundamentally compatible with microwave-accelerated conditions [2]. The O-methyl variant (o-methyl-N,N'-diisopropylisourea) provides the most atom-economical methyl transfer among the series, with molecular weight of 158.24 g/mol versus 234.34 g/mol for the O-benzyl analog, translating to 32% lower reagent mass requirement per mole of product [3].

microwave synthesis reaction kinetics O-alkylation

Safety Profile vs. Traditional Methylating Agents

o-Methyl-N,N'-diisopropylisourea is classified under UN 1993 (Flammable liquid, n.o.s.) with Packing Group III and WGK Germany classification 3 [1]. While requiring standard flammability precautions (flash point 96 °F, storage at 2-8 °C under inert atmosphere) [2], this hazard profile is substantially less severe than that of traditional methylating agents: methyl iodide is classified as H301+H311+H331 (toxic if swallowed, in contact with skin, or inhaled), H315 (skin irritation), H335 (respiratory irritation), H351 (suspected of causing cancer); dimethyl sulfate carries H300+H310+H330 (fatal if swallowed, in contact with skin, or inhaled), H314 (severe skin burns and eye damage), H341+H350 (suspected of causing genetic defects, may cause cancer); diazomethane is classified as H350 (may cause cancer) and carries severe explosion hazard [3]. The absence of carcinogenicity, acute toxicity, and explosive decomposition classifications for o-methyl-N,N'-diisopropylisourea represents a quantifiably lower occupational exposure risk and reduced regulatory burden .

reagent safety hazard assessment methylation

Optimal Procurement Scenarios


Industrial Betaine Synthesis

The demonstrated 68-85% yield for amino acid methylation using o-methyl-N,N'-diisopropylisourea [1] supports its use in manufacturing proline betaine (stachydrine) and 4-hydroxyproline betaine (betonicine). These betaine derivatives function as osmoprotectants and phase-transfer catalysts. The reagent's compatibility with aqueous methanol conditions eliminates the need for anhydrous solvents, reducing production costs. The liquid urea byproduct (N,N'-diisopropylurea) partitions into aqueous phases, enabling straightforward product isolation without chromatographic steps. The absence of carcinogenicity classifications compared to dimethyl sulfate and methyl iodide [2] further reduces facility engineering controls and waste handling costs in production environments.

High-Throughput Methyl Ester Library Synthesis

The polymer-supported O-methylisourea variant achieves >98% crude purity methyl esters in 3-5 minutes under microwave conditions [1]. This performance enables parallel synthesis of methyl ester libraries from diverse carboxylic acid building blocks without chromatography. The 40- to 120-fold time reduction versus conventional heating [2] translates to processing 48-96 compounds per day on a single microwave synthesizer. This throughput advantage is particularly valuable for SAR (structure-activity relationship) studies requiring rapid esterification of carboxylic acid-containing intermediates. The >98% crude purity eliminates the bottleneck of post-reaction purification, enabling direct use in subsequent amide coupling or reduction steps [3].

Scale-Up Where Hazardous Reagents Are Prohibited

Organizations operating under stringent EHS (Environmental, Health, and Safety) restrictions on dimethyl sulfate, methyl iodide, or diazomethane should prioritize procurement of o-methyl-N,N'-diisopropylisourea. The compound's GHS classification as flammable liquid only [1] contrasts with the acute toxicity, carcinogenicity, and mutagenicity classifications of traditional methylating agents [2]. This differential enables methylation chemistry in facilities lacking the engineering controls required for Category 1-3 acute toxins. The reagent's liquid physical state facilitates automated dispensing in continuous flow systems, while the N,N'-diisopropylurea byproduct remains soluble in organic solvents, avoiding precipitation issues that plague DCC (dicyclohexylcarbodiimide) workflows [3].

Academic Labs Prioritizing Student Safety

Educational institutions and undergraduate research programs where student exposure to hazardous reagents must be minimized should select o-methyl-N,N'-diisopropylisourea over traditional methylating agents. The elimination of carcinogenicity and acute toxicity classifications [1] directly reduces risk in teaching laboratories. The polymer-supported variant offers additional safety advantages: no liquid reagent handling, no aerosol generation, and simple filtration-based workup suitable for novice chemists [2]. The >98% crude purity following resin filtration [3] also increases student success rates in multi-step synthetic sequences, improving educational outcomes while maintaining rigorous safety standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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